molecular formula C18H23N3O2 B3605468 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide

1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B3605468
M. Wt: 313.4 g/mol
InChI Key: WEPXHDOZVVEXMF-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 2-oxoethyl group substituted with a 2,3-dimethylindole moiety. The indole group, a bicyclic aromatic heterocycle, is modified with methyl groups at positions 2 and 3, which may influence steric and electronic properties critical for biological interactions. The compound’s molecular formula is inferred to be C₁₈H₂₂N₄O₂ (based on structural analogs), with a molecular weight of approximately 326.40 g/mol.

Properties

IUPAC Name

1-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-13(2)21(16-6-4-3-5-15(12)16)17(22)11-20-9-7-14(8-10-20)18(19)23/h3-6,14H,7-11H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXHDOZVVEXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name & ID Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Key Differences vs. Target Compound References
1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide
(CAS 727389-87-9)
Dihydroindole (non-aromatic) instead of dimethylindole; acetyl linker 287.36 Undisclosed (structural analog) Lack of dimethyl groups; reduced aromaticity
Roluperidone
(INN: 2-({1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-isoindol-1-one)
Fluorophenyl-oxoethyl group; isoindolone core ~418.45 (estimated) Antipsychotic (dopamine/serotonin modulation) Fluorophenyl substituent; isoindolone scaffold
Coumarin–1,2,3-triazole Hybrids
(e.g., Compound 92)
Coumarin-triazole core; chlorophenyl or fluoroindole substituents ~400–450 (estimated) AChE inhibition (IC₅₀ = 110–502 nM) Triazole linker; electronegative substituents (Cl/F)
N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Fluorobenzyl and naphthalene substituents; piperidine-carboxamide core ~405.47 (estimated) SARS-CoV-2 inhibition (projected) Naphthalene group; fluorobenzyl substitution
1-{1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl}-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide Pyrazole-sulfonyl and dihydroindole groups ~520.56 (estimated) Undisclosed (structural complexity) Pyrazole-sulfonyl moiety; 3-carboxamide position

Key Structural-Activity Relationship (SAR) Insights :

Indole Modifications: The dimethyl substitution on the indole ring in the target compound likely enhances lipophilicity and steric bulk compared to non-methylated (e.g., dihydroindole in ) or fluorinated (e.g., roluperidone in ) analogs. This may influence receptor binding or metabolic stability.

Piperidine-Carboxamide Core : The piperidine-4-carboxamide scaffold is shared with antipsychotic (e.g., roluperidone) and antiviral (e.g., SARS-CoV-2 inhibitors in ) compounds, suggesting versatility in target engagement.

Electronegative Substituents : While coumarin-triazole hybrids prioritize electronegative groups (Cl, F) for AChE inhibition , the target compound’s methyl groups may favor hydrophobic interactions or reduce polarity for CNS penetration.

Research Findings :

  • AChE Inhibition Potential: Structural analogs with indole/piperidine motifs (e.g., coumarin-triazole hybrids) exhibit moderate AChE inhibition (IC₅₀ = 110–852 nM) but are less potent than donepezil (IC₅₀ = 42 nM). The target compound’s dimethylindole may alter binding kinetics in this context .
  • Antipsychotic Activity: Roluperidone’s fluorophenyl and isoindolone groups confer dopamine D2/5-HT2A antagonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide

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